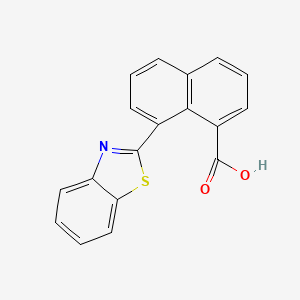

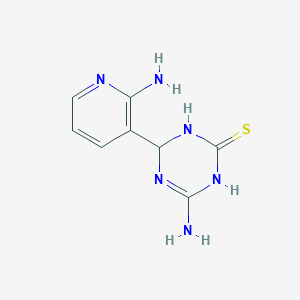

8-(1,3-Benzothiazol-2-yl)-1-naphthoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzothiazoles are a class of sulfur-containing heterocycles that have a benzene ring fused to a thiazole ring . They play an important role in biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . They are widely used as vulcanization accelerators, antioxidants, plant growth regulators, anti-inflammatory agents, enzyme inhibitors, imaging reagents, fluorescence materials, and electroluminescent devices .

Synthesis Analysis

Benzothiazoles can be synthesized via the cyclization of 2-aminothiophenols with carbon dioxide (CO2) in the presence of diethylsilane, catalyzed by 1,5-diazabicyclo . This method has been reported to achieve various benzothiazoles in good yields . Other synthetic pathways include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of benzothiazoles involves a benzene ring fused to a thiazole ring . The benzothiazole ring system was originally found in various marine and terrestrial natural compounds .Chemical Reactions Analysis

Benzothiazoles can undergo a variety of chemical reactions. For instance, a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles . Iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .Scientific Research Applications

Green Chemistry Synthesis

Benzothiazole compounds, including derivatives like 8-(1,3-Benzothiazol-2-yl)-1-naphthoic acid, are significant in green chemistry due to their pharmaceutical and biological activity. They are synthesized using environmentally benign methods, such as condensation of 2-aminobenzenethiol with various reactants or cyclization of thioamide . These processes are crucial for developing sustainable and less toxic synthetic pathways.

Anti-Tubercular Agents

Recent studies have shown that benzothiazole derivatives exhibit potent anti-tubercular activity. These compounds, including carbanilide derivatives of benzothiazole, have shown excellent inhibitory effects against M. tuberculosis, with some derivatives outperforming standard drugs like Ethambutol . This makes them promising candidates for new anti-tuberculosis drug development.

Medicinal Chemistry

The benzothiazole moiety is pivotal in medicinal chemistry, offering a wide range of biological activities. It has been incorporated into molecules with anti-cancer, anti-bacterial, anti-diabetic, anthelmintic, anti-tumor, anti-viral, and neuroprotective properties . The versatility of benzothiazole derivatives makes them valuable for creating novel therapeutic agents.

Enzyme Inhibition

Benzothiazole derivatives are known to act as inhibitors for several enzymes, which is essential for the treatment of various diseases. By inhibiting specific enzymes, these compounds can prevent the progression of certain conditions, making them important tools in drug discovery and biochemical research .

Fluorescence Materials

Due to their unique chemical structure, benzothiazole derivatives are used in the development of fluorescence materials. These materials have applications in imaging reagents and electroluminescent devices, contributing to advancements in bioimaging and electronic displays .

Anti-Inflammatory and Antioxidant Properties

Benzothiazole compounds have been identified with anti-inflammatory and antioxidant activities. These properties are beneficial in treating inflammatory diseases and combating oxidative stress, which is linked to a variety of chronic health issues .

Future Directions

properties

IUPAC Name |

8-(1,3-benzothiazol-2-yl)naphthalene-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11NO2S/c20-18(21)13-8-4-6-11-5-3-7-12(16(11)13)17-19-14-9-1-2-10-15(14)22-17/h1-10H,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKVDCYAMTNYGFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC=CC4=C3C(=CC=C4)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(1,3-Benzothiazol-2-yl)-1-naphthoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-(Trifluoromethyl)phenyl]-1,2,4-triazine-3-thiol](/img/structure/B1326936.png)

![2-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzamide](/img/structure/B1326973.png)

![Butyl 4-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate](/img/structure/B1326975.png)

![[2-(Methylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid](/img/structure/B1327006.png)